氟草烟-P-丁酯

描述

氟草烟酯丁酯是一种有机化合物,广泛用作选择性出苗后除草剂。 它对棉花、大豆、蔬菜等多种阔叶作物中的一年生和多年生禾本科杂草特别有效 . 该化合物以其高效性和对非目标植物和动物的低毒性而闻名 .

科学研究应用

氟草烟酯丁酯在科学研究中具有广泛的应用:

作用机制

生化分析

Biochemical Properties

Fluazifop-P-butyl plays a significant role in biochemical reactions by inhibiting acetyl coenzyme A carboxylase. This enzyme is essential for the synthesis of fatty acids, which are vital components of cell membranes and energy storage molecules. By inhibiting this enzyme, Fluazifop-P-butyl disrupts the production of fatty acids, leading to the death of susceptible grass weeds . The compound interacts with acetyl coenzyme A carboxylase by binding to its active site, preventing the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA .

Cellular Effects

Fluazifop-P-butyl affects various types of cells and cellular processes. In plant cells, it inhibits the synthesis of fatty acids, leading to the disruption of cell membrane integrity and energy storage. This results in the death of the targeted grass weeds. The compound also influences cell signaling pathways by interfering with the normal function of acetyl coenzyme A carboxylase, which is involved in the regulation of lipid metabolism . Additionally, Fluazifop-P-butyl can affect gene expression by altering the levels of fatty acid synthesis-related genes .

Molecular Mechanism

The molecular mechanism of Fluazifop-P-butyl involves its binding to the active site of acetyl coenzyme A carboxylase, inhibiting the enzyme’s activity. This inhibition prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis. The binding interaction between Fluazifop-P-butyl and acetyl coenzyme A carboxylase is highly specific, leading to the selective inhibition of the enzyme in grass weeds . This selective inhibition is due to the structural differences between the acetyl coenzyme A carboxylase in grass weeds and broad-leaved crops, making Fluazifop-P-butyl an effective herbicide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluazifop-P-butyl change over time. The compound is stable when stored frozen for extended periods, with stability observed for at least 27 months at -1°C, 8 months at -15°C, and 31 months at -20°C in various plant commodities . Over time, Fluazifop-P-butyl can degrade into its metabolites, such as fluazifop acid, which retains herbicidal activity . Long-term effects on cellular function include sustained inhibition of fatty acid synthesis, leading to the eventual death of the targeted grass weeds .

Dosage Effects in Animal Models

The effects of Fluazifop-P-butyl vary with different dosages in animal models. At low doses, the compound is rapidly absorbed and excreted, with minimal toxic effects . At higher doses, Fluazifop-P-butyl can cause adverse effects, including liver and kidney damage, due to the accumulation of its metabolites . Threshold effects observed in studies indicate that the compound’s toxicity increases significantly at doses above 1 mg/kg body weight .

Metabolic Pathways

Fluazifop-P-butyl is metabolized primarily to fluazifop acid in the blood, urine, and feces of animals . This metabolic pathway involves the hydrolysis of the butyl ester group, followed by conjugation with taurine or glucuronic acid . The compound’s metabolism is influenced by the activity of enzymes such as esterases and conjugases, which facilitate its conversion to fluazifop acid and other minor metabolites . These metabolic pathways play a crucial role in the compound’s detoxification and excretion .

Transport and Distribution

Within cells and tissues, Fluazifop-P-butyl is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, Fluazifop-P-butyl can accumulate in specific compartments, such as the cytoplasm and chloroplasts, where it exerts its herbicidal effects . The distribution of Fluazifop-P-butyl within tissues is influenced by factors such as lipid solubility and binding affinity to cellular components .

Subcellular Localization

Fluazifop-P-butyl is localized in specific subcellular compartments, including the cytoplasm and chloroplasts . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The activity and function of Fluazifop-P-butyl are influenced by its subcellular localization, as it needs to be in proximity to acetyl coenzyme A carboxylase to exert its inhibitory effects . The compound’s localization also affects its stability and degradation within the cell .

准备方法

化学反应分析

相似化合物的比较

氟草烟酯丁酯属于芳氧基苯氧基丙酸酯类除草剂家族,该家族包括类似的化合物,如二氯丙酸、氯草烟酯和卤草烟酯 . 与这些化合物相比,氟草烟酯丁酯以其对多种禾本科杂草的高选择性和有效性而独树一帜 . 由于其在土壤和水体中快速降解,它对环境的影响也较小 .

类似化合物列表

- 二氯丙酸

- 氯草烟酯

- 卤草烟酯

属性

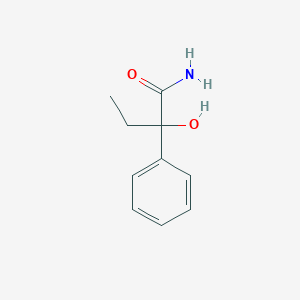

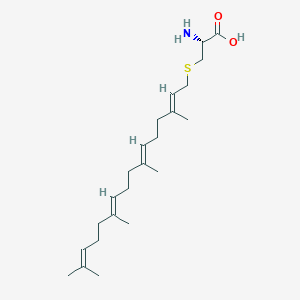

IUPAC Name |

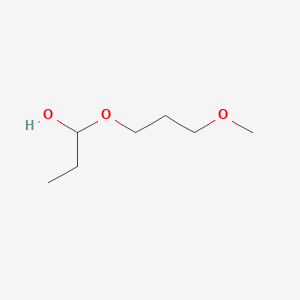

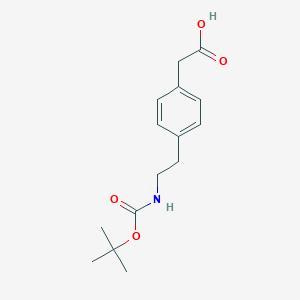

butyl (2R)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIZTNZGPYBOGF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034855 | |

| Record name | Fluazifop-P-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79241-46-6 | |

| Record name | Fluazifop-P-butyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79241-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazifop-P-butyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079241466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazifop-P-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-, butyl ester, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUAZIFOP-P-BUTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N99K0AJ91S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of fluazifop-P-butyl and how does it affect plant growth?

A1: Fluazifop-P-butyl targets the acetyl-CoA carboxylase (ACCase) enzyme in plants. [1, 2, 7, 8, 17, 18] This enzyme plays a crucial role in fatty acid biosynthesis, essential for the formation of cell membranes. By inhibiting ACCase, fluazifop-P-butyl disrupts lipid synthesis, primarily in actively growing regions of the plant, ultimately leading to the death of susceptible plants.

Q2: Why is fluazifop-P-butyl considered a selective herbicide?

A2: Fluazifop-P-butyl is a selective graminicide, meaning it primarily targets grasses. [2, 5, 19, 21] This selectivity arises from differences in the ACCase enzyme structure between grasses (monocots) and broadleaf plants (dicots). Fluazifop-P-butyl effectively inhibits the ACCase found in grasses but has little to no effect on the ACCase in broadleaf plants, making it useful for controlling grass weeds in dicot crops.

Q3: What are the visible symptoms of fluazifop-P-butyl activity on susceptible plants?

A3: Fluazifop-P-butyl application to susceptible grasses typically results in symptoms such as chlorosis (yellowing), leaf curling, and growth retardation. [2, 4, 22] These symptoms are often visible within a few days after treatment and progress over time, eventually leading to plant death.

Q4: What is the molecular formula and weight of fluazifop-P-butyl?

A4: The molecular formula of fluazifop-P-butyl is C19H17F3N2O4, and its molecular weight is 394.35 g/mol.

Q5: How does the efficacy of fluazifop-P-butyl vary under different environmental conditions?

A5: Research suggests that environmental factors like temperature and moisture can influence the efficacy of fluazifop-P-butyl. For example, drought conditions were observed to enhance the control of wild oat, wheat, and barley with fluazifop-P-butyl. [14] Additionally, soil temperature can affect the persistence of fluazifop-P-butyl, with higher temperatures accelerating its dissipation. [24]

Q6: What is the impact of application timing on fluazifop-P-butyl effectiveness?

A6: The effectiveness of fluazifop-P-butyl can be influenced by the timing of application. Applying fluazifop-P-butyl too early (e.g., 4 days after flax emergence) can result in reduced efficacy due to the emergence of late-germinating grass seedlings. [14]

Q7: How does spray nozzle orientation affect the efficacy of fluazifop-P-butyl?

A7: Studies have shown that orienting spray nozzles to spray forward at a 45° angle can enhance the control of certain grass weeds, particularly under drought conditions. [14] This effect might be due to improved coverage and herbicide deposition on target plants.

Q8: Does the time of day influence the efficacy of fluazifop-P-butyl application?

A8: While time of day does not significantly affect the control of wild oat, wheat, or barley, research has shown that applying fluazifop-P-butyl in the late afternoon or evening (between 17:00 and 21:00 h) can improve the control of green foxtail. [14] This finding suggests a possible interaction between herbicide activity and diurnal physiological processes in green foxtail.

Q9: How does the structure of fluazifop-P-butyl relate to its activity?

A9: Fluazifop-P-butyl belongs to the aryloxyphenoxypropionate (APP) class of herbicides, which are characterized by specific structural features essential for their activity. [18] Modifications to the core structure can impact its binding affinity to ACCase and subsequently affect its herbicidal activity.

Q10: Have resistance mechanisms to fluazifop-P-butyl been reported?

A10: Yes, resistance to fluazifop-P-butyl has been documented in several weed species, including itchgrass (Rottboellia cochinchinensis) and goosegrass (Eleusine indica). [18, 19] These resistance mechanisms often involve mutations in the ACCase gene, leading to an altered target site that is less sensitive to the herbicide.

Q11: What are the common mutations conferring resistance to fluazifop-P-butyl?

A11: A common mutation found in fluazifop-P-butyl resistant weeds is a substitution of tryptophan (Trp) with cysteine (Cys) at codon 2027 of the ACCase gene. [18, 19] This Trp-2027-Cys mutation is known to confer resistance to all APP herbicides.

Q12: Can fluazifop-P-butyl resistance lead to cross-resistance to other herbicides?

A12: Yes, target-site resistance to fluazifop-P-butyl often leads to cross-resistance to other APP herbicides. [17, 18, 25] This is because these herbicides share the same target site, ACCase, and mutations affecting sensitivity to one APP herbicide usually affect the others as well.

Q13: What alternative weed control strategies can be used to manage resistant weeds?

A13: Alternative weed control strategies for managing fluazifop-P-butyl resistant weeds include using herbicides with different modes of action, such as cyclohexanediones (e.g., clethodim and sethoxydim) or non-ACCase inhibitors (e.g., S-metolachlor and nicosulfuron). [17, 25] Integrating these herbicides with non-chemical control methods, such as crop rotation and cultural practices, can further enhance resistance management.

Q14: How stable is fluazifop-P-butyl in the environment?

A14: Fluazifop-P-butyl is rapidly degraded in the environment, primarily through microbial metabolism and hydrolysis. [6] The half-life of fluazifop-P-butyl in soils is typically one to two weeks.

Q15: How does fluazifop-P-butyl degrade in plants?

A15: In plants, fluazifop-P-butyl is rapidly hydrolyzed to fluazifop-P, which is then translocated throughout the plant, accumulating in actively growing regions. [6] Further degradation pathways involve conjugation with glutathione and other metabolic processes. [19, 23]

Q16: What is the role of microbial degradation in the persistence of fluazifop-P-butyl?

A16: Microbial activity plays a significant role in the degradation of fluazifop-P-butyl in soil. [7] This degradation process can be influenced by factors such as soil type, microbial community composition, and environmental conditions.

Q17: How does the biological fungicide Trichoderma harzianum Rifai T-22 affect the degradation of fluazifop-P-butyl?

A17: Research suggests that the presence of Trichoderma harzianum Rifai T-22 can influence the degradation and dissipation kinetics of fluazifop-P-butyl. [23] This effect might be due to changes in microbial community structure and activity brought about by the introduction of the fungicide.

Q18: In which crops is fluazifop-P-butyl commonly used for weed control?

A18: Fluazifop-P-butyl is widely used for selective grass control in various dicot crops, including soybean, cotton, sunflower, groundnut, lentil, faba bean, flax, yam, and cassava. [2, 3, 4, 5, 6, 7, 8, 10, 14, 16, 20, 22, 26] Its selective nature allows for effective weed management while minimizing damage to the crop.

Q19: Can fluazifop-P-butyl be used in amenity areas to promote wildflower establishment?

A19: Yes, fluazifop-P-butyl can be used in amenity areas to manage grass growth and promote wildflower establishment. [8] Research suggests that while pre- and post-emergent applications of fluazifop-P-butyl can temporarily affect wildflower seedling emergence, these effects are generally minimal and do not significantly impact long-term establishment. [8]

Q20: How effective is fluazifop-P-butyl for managing cogongrass (Imperata cylindrica)?

A20: Research has shown that while fluazifop-P-butyl can reduce cogongrass shoot biomass, it might not be as effective as glyphosate in controlling this invasive weed, especially when considering rhizome biomass. [5]

Q21: Can fluazifop-P-butyl be used to control volunteer corn (Zea mays)?

A21: Fluazifop-P-butyl is generally ineffective in controlling volunteer corn, particularly those with the AAD-1 (aryloxyalkanoate dioxygenase-1) transgene, which confers resistance to APP herbicides. [17]

Q22: Is fluazifop-P-butyl effective for burmareed (Neyraudia reynaudiana) control?

A22: Field studies suggest that fluazifop-P-butyl can effectively control burmareed when applied using a cut-stem treatment approach. [21] It offers a more selective option compared to glyphosate, potentially reducing off-target effects on native vegetation.

Q23: What information is available on the toxicology and safety of fluazifop-P-butyl?

A23: Fluazifop-P-butyl has been extensively studied for its toxicological properties, and data on its safety profile is available from regulatory agencies and scientific literature. [25] These studies help assess the potential risks associated with its use and establish safe application guidelines.

Q24: What is the environmental fate of fluazifop-P-butyl?

A24: Fluazifop-P-butyl degrades rapidly in the environment, primarily through microbial activity and hydrolysis. [6, 24] Its short half-life in soil suggests a low risk of accumulation and long-term environmental persistence.

Q25: How can the negative environmental impact of fluazifop-P-butyl be mitigated?

A25: Implementing best management practices, such as targeted applications, appropriate timing, and adherence to recommended rates, can minimize the potential negative environmental impacts of fluazifop-P-butyl. [23]

Q26: What tools and resources are available for studying fluazifop-P-butyl and other herbicides?

A26: A wide array of research infrastructure and resources are available for studying fluazifop-P-butyl, including analytical techniques like liquid chromatography/tandem mass spectrometry (LC/MS/MS) for metabolite analysis, molecular biology tools for genetic studies, and bioassays for evaluating efficacy and resistance. [13, 18, 19, 23] Additionally, publicly available databases and scientific literature provide valuable information on the compound's properties, applications, and environmental fate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6'-[4-(Diaminomethylideneamino)benzoyl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B166081.png)